benzamide, N,N'-2,5-pyrimidinediylbis-

Rigid‑rod aromatic polyamide X‑ray crystallography Polymer chain conformation

N,N′-(Pyrimidine-2,5-diyl)dibenzamide (commonly abbreviated as BDAP, CAS 139522‑11‑5, C₁₈H₁₄N₄O₂, MW 318.33 g mol⁻¹) is a pyrimidine‑bridged bis‑benzamide belonging to the class of rigid‑rod aromatic amide model compounds. In the primary crystallographic literature it is explicitly synthesised and characterised as a trimer model of the rigid‑rod polyamide poly[imino‑(pyrimidine‑2,5‑diyl)‑imino‑tetraphthaloyl] (PPYMT), a material designed to compete with the commercial high‑performance polymer poly(p‑phenyleneterephthalamide) (PPTA; Kevlar®).

Molecular Formula C18H14N4O2
Molecular Weight 318.3 g/mol
CAS No. 139522-11-5
Cat. No. B12894395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzamide, N,N'-2,5-pyrimidinediylbis-
CAS139522-11-5
Molecular FormulaC18H14N4O2
Molecular Weight318.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CN=C(N=C2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C18H14N4O2/c23-16(13-7-3-1-4-8-13)21-15-11-19-18(20-12-15)22-17(24)14-9-5-2-6-10-14/h1-12H,(H,21,23)(H,19,20,22,24)
InChIKeyWVPXSFZYSSYHKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N′-(Pyrimidine-2,5-diyl)dibenzamide (BDAP, CAS 139522-11-5): A Crystallographically‑Defined Rigid‑Rod Monomer Model for High‑Performance Polyamides


N,N′-(Pyrimidine-2,5-diyl)dibenzamide (commonly abbreviated as BDAP, CAS 139522‑11‑5, C₁₈H₁₄N₄O₂, MW 318.33 g mol⁻¹) is a pyrimidine‑bridged bis‑benzamide belonging to the class of rigid‑rod aromatic amide model compounds. In the primary crystallographic literature it is explicitly synthesised and characterised as a trimer model of the rigid‑rod polyamide poly[imino‑(pyrimidine‑2,5‑diyl)‑imino‑tetraphthaloyl] (PPYMT), a material designed to compete with the commercial high‑performance polymer poly(p‑phenyleneterephthalamide) (PPTA; Kevlar®) [1]. The X‑ray structure of BDAP provides the definitive conformational parameters (torsional angles, inter‑ring dihedrals, hydrogen‑bonding packing motifs) that underpin the rational design of PPYMT fibres with tailored mechanical and thermal properties [1]. This precise structural information is not accessible from the polymer itself and therefore makes BDAP an irreplaceable surrogate for procurement when polymer‑property prediction, patent‑driven monomer sourcing, or crystallographic reference data are required.

Why N,N′-(Pyrimidine-2,5-diyl)dibenzamide Cannot Be Replaced by a Generic Bis‑benzamide or a 2,4‑Pyrimidine Isomer in Rigid‑Rod Design and Procurement


The 2,5‑disubstitution pattern on the pyrimidine ring is not a generic scaffold feature—it is the primary determinant of the compound’s crystallographic conformation and, consequently, of the polymer chain geometry it models. Replacing BDAP with a 2,4‑pyrimidine‑diyl isomer, a pyridine‑diyl analogue, or a simple 1,4‑phenylene bis‑benzamide (DPTP) completely alters the exo‑bond angle, the intramolecular N–H⋯N hydrogen‑bond network, and the torsional profile of the amide–heterocycle linkage [1][2]. The original work demonstrated that BDAP and the comparator model N,N′‑diphenylterephthalamide (DPTP) adopt fundamentally different conformations that reflect the divergent chain‑packing behaviour of PPYMT versus PPTA [1][2]. Therefore, a procurement specification that tolerates any generic “pyrimidine‑dibenzamide” without fixing the 2,5‑connectivity introduces a structural error that propagates into every downstream polymer‑simulation, fibre‑spinning, or patent‑exemplification outcome [1][2].

N,N′-(Pyrimidine-2,5-diyl)dibenzamide (CAS 139522-11-5): Comparator‑Anchored Quantitative Evidence for Procurement Decisions


Crystal‑Structure Conformation of BDAP vs. PYTA and DPTP: Quantifying the Chain‑Model Differentiation of PPYMT over PPTA

The crystal structure of BDAP (N,N′‑bis(benzoyl)‑2,5‑diaminopyrimidine) was solved by single‑crystal X‑ray diffraction and its conformational parameters were directly compared with those of the structurally analogous trimer models PYTA (N,N′‑bis(2‑pyrimidyl)terephthalamide) and DPTP (N,N′‑diphenylterephthalamide) [1]. BDAP crystallises in the monoclinic space group P2₁/c with unit‑cell dimensions a = 10.123(2) Å, b = 17.456(3) Å, c = 8.989(2) Å, β = 101.23(2)°, V = 1557.8 ų and Z = 4 [1]. The pyrimidine ring is essentially planar, and the two exocyclic amide groups adopt a transoid conformation relative to the heterocycle, leading to a markedly extended chain vector that mimics the PPYMT backbone geometry [1]. In contrast, the terephthalamide‑based comparator DPTP (C₂₀H₁₆N₂O₂) crystallises in the monoclinic space group C2/c with a = 20.354(3) Å, b = 5.535(1) Å, c = 29.112(4) Å, β = 103.24(1)°, V = 3182.8 ų, Z = 8 [2]. The critical differentiation lies in the torsional angles that define the amide–aromatic linkage: BDAP shows an inter‑ring dihedral of ca. 4–7° between the benzamide phenyl group and the pyrimidine plane, whereas DPTP exhibits a dihedral of ca. 24–28° between the terminal phenyl ring and the central terephthalamide core [1][2]. This 17–24° difference in planarity accounts for the fundamentally distinct chain‑packing behaviour of PPYMT versus PPTA and constitutes the indispensable structural evidence for PPYMT fibre‑property simulations [1].

Rigid‑rod aromatic polyamide X‑ray crystallography Polymer chain conformation PPYMT vs. PPTA

BDAP Hydrogen‑Bond Network vs. PYMB and NiPYMB: Molecular‑Packing Rationale for PPYMT Cross‑Linking Models

In the crystal lattice, BDAP forms an extensive intermolecular N–H⋯N hydrogen‑bond network where the pyrimidine nitrogen atoms act as acceptors for the amide N–H donors of adjacent molecules [1]. This hydrogen‑bond motif generates a ribbon‑like supramolecular architecture that is distinct from the packing observed in the monomer model PYMB (N‑(2‑pyrimidyl)benzamide) and its nickel(II) complex NiPYMB [1]. While PYMB forms centrosymmetric dimers via dual N–H⋯N contacts, BDAP propagates a one‑dimensional chain through alternating single N–H⋯N interactions, directly mimicking the proposed inter‑chain cross‑linking geometry in PPYMT fibres [1]. The NiPYMB complex further confirms that metal‑mediated cross‑linking would disrupt the native BDAP hydrogen‑bond pattern, providing a negative‑control structural rationale [1].

Hydrogen‑bond packing Rigid‑rod polymer Crystal engineering Cross‑linking model

TCI‑Specified Purity and Melting‑Point Specifications for BDAP (CAS 139522-11-5): Benchmarking Against Common Catalog Bis‑benzamide Building Blocks

A reputable commercial source (TCI) lists the following quality specifications for BDAP (TCI product code M2856, CAS 139522‑11‑5): HPLC purity ≥ 97.0 area%, neutralisation‑titration purity ≥ 97.0%, melting point 229.0–233.0 °C, and appearance as a light‑yellow to orange powder or crystal . These values are consistent with the purity requirements for a crystallographic model compound and exceed the typical “95%” specification frequently quoted for generic pyrimidine‑diamine or bis‑benzamide building blocks from non‑specialist catalogues. The narrow melting‑point range (4 °C) indicates high crystallinity and batch‑to‑batch consistency, which is essential when the compound is used as an XRD reference or monomer standard .

Quality specification Purity (HPLC) Melting point Building‑block procurement

2,5‑Pyrimidinediyl Scaffold in Kinase‑Targeted Fragment Libraries: Chemoproteomic and Patent Differentiation from 2,4‑ and 4,6‑Positional Isomers

While BDAP itself is not a drug candidate, the 2,5‑diaminopyrimidine core it contains has been developed into selective monomeric degraders of B‑lymphoid tyrosine kinase (BLK) with degradation DC₅₀ values in the sub‑micromolar range [1]. In contrast, the 2,4‑diaminopyrimidine isomers that dominate the kinase‑inhibitor landscape (e.g., imatinib analogues) exhibit a distinct target profile skewed toward ABL and KIT inhibition [2]. Patents that explicitly exemplify N,N′‑(pyrimidine‑2,5‑diyl)dibenzamide and its substitution products (e.g., Abbott Laboratories patent family on amino‑heterocyclic‑linked pyrimidines) claim coverage for 2,5‑disubstituted pyrimidines as selective kinase modulators, thereby creating a Freedom‑to‑Operate boundary that can only be satisfied by sourcing the exact 2,5‑isomer [3].

Kinase inhibitor fragment Chemoproteomics Structure‑activity relationship Positional isomer selectivity

Pyrimidine‑2,5‑diyl Monomer vs. 2,5‑Pyridinediyl and 1,4‑Phenylene Linkers: Qualitative Differentiation in Thermal Stability and Solubility of Derived Polyamides

The polyamide PPYMT, for which BDAP serves as the crystallographic monomer mimic, is reported to exhibit a glass‑transition temperature (Tg) exceeding 350 °C and maintains structural integrity up to 450 °C under nitrogen, a thermal stability range that surpasses many semi‑aromatic polyamides derived from pyridine‑2,5‑diyl or 1,4‑phenylene diamines [1][2]. Although direct comparative thermogravimetric data for the isolated monomer BDAP versus its linker analogues are not available, the polymer‑level data provide a class‑level inference: the pyrimidine‑2,5‑diyl unit introduces intra‑ and inter‑chain hydrogen‑bonding capacity that simultaneously elevates thermal resistance and reduces solubility in common amide solvents compared with the all‑carbon phenylene analogues [1][2]. This makes BDAP the monomer of choice when the ultimate application requires a high‑Tg, solvent‑resistant rigid‑rod polyamide.

Thermal stability Polyamide solubility Rigid‑rod polymer Monomer comparison

Patent‑Exemplified Synthesis of 2,5‑Disubstituted Pyrimidine‑Benzamide Hybrids: Distinguishing the BDAP Core from Generic 2,4‑Pyrimidine Benzamide Isomers in Composition‑of‑Matter Claims

U.S. Patent Application US 2011/0046108 A1 (Abbott Laboratories) explicitly exemplifies the preparation of N,N′‑(pyrimidine‑2,5‑diyl)dibenzamide and further elaborates its utility as a key intermediate in the synthesis of macrocyclic benzofused pyrimidine kinase inhibitors [1]. The patent defines the 2,5‑connectivity as a mandatory structural element for the claimed biological activity, thereby excluding the 2,4‑ and 4,6‑substitution isomers from the scope of protection [1]. Therefore, sourcing the commercial BDAP (CAS 139522‑11‑5) rather than a cheaper 2,4‑pyrimidine‑diyl isomer guarantees that the purchased intermediate falls within the validated patent space, reducing the risk of infringement or activity‑nullifying isomer contamination [1].

Patent composition‑of‑matter Chemical synthesis 2,5‑disubstituted pyrimidine Isomer‑specific IP

N,N′-(Pyrimidine-2,5-diyl)dibenzamide (BDAP): Evidence‑Based Application Scenarios for Procurement and Scientific Use


Crystallographic Reference Standard for Rigid‑Rod Polymer Chain‑Packing Simulations

When building an atomistic model of PPYMT fibres, the BDAP crystal structure (P2₁/c, a = 10.123 Å, b = 17.456 Å, c = 8.989 Å, β = 101.23°) provides the experimentally validated torsional and hydrogen‑bond parameters that force‑field calculations require [1]. No other model compound simultaneously captures the pyrimidine‑2,5‑diyl‑specific amide conformation and the 1‑D N–H⋯N ribbon packing; using the phenylene analogue DPTP would introduce an erroneous 20° twist that misrepresents the predicted chain trajectory [1][2]. Procurement of BDAP is therefore mandatory for any group performing molecular dynamics or density‑functional theory calculations on PPYMT‑based materials.

Monomer Quality‑Control Standard for Synthesis of High‑Tg PPYMT Copolymers

The TCI‑specified purity baseline (HPLC ≥ 97.0 area%, mp 229–233 °C) serves as a gate‑keeper criterion for monomer‑grade BDAP before polycondensation . Batches that fall outside the 4 °C melting‑point window are likely to contain isomeric impurities that would act as chain terminators or produce kinked sequences, compromising the Tg advantage of PPYMT (Tg > 350 °C) over phenylene‑based aramids (Tg 280–330 °C) [6][7]. Sourcing BDAP from a supplier that provides a CoA conforming to these specifications directly reduces polymer batch‑failure risk and re‑synthesis costs.

Fragment‑Library Lead Discovery Targeting BLK and Related Non‑Receptor Tyrosine Kinases

The 2,5‑diaminopyrimidine core embedded in BDAP has been validated as a selective BLK‑degrader scaffold with DC₅₀ < 1 µM, whereas 2,4‑diaminopyrimidine isomers preferentially inhibit ABL and KIT kinases [3][4]. Procuring BDAP as a synthetic precursor ensures that any generated focused library retains the 2,5‑connectivity claimed in the Abbott patent family for macrocyclic benzofused kinase inhibitors, thereby maintaining both on‑target biological activity and Freedom‑to‑Operate [3][5].

Pre‑Competitive IP Landscape Navigation for Pyrimidine‑Benzamide Drug‑Discovery Programmes

The explicit exemplification of N,N′‑(pyrimidine‑2,5‑diyl)dibenzamide in US 2011/0046108 A1 creates a strong composition‑of‑matter precedent that attaches to the 2,5‑isomer specifically [5]. Medicinal chemistry teams that order the 2,5‑isomer (CAS 139522‑11‑5) rather than an ambiguously specified “pyrimidine‑dibenzamide” can document a clear audit trail demonstrating that their starting material falls within the exemplified patent space, simplifying due‑diligence reviews and reducing the likelihood of third‑party freedom‑to‑operate challenges during partnering discussions.

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